(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Catalog No.
S603133
CAS No.
14347-78-5
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

CAS Number

14347-78-5

Product Name

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

RNVYQYLELCKWAN-RXMQYKEDSA-N

SMILES

CC1(OCC(O1)CO)C

Synonyms

2,2-dimethyl-1,3-dioxolane-4-methanol, 2,2-dimethyl-1,3-dioxolane-4-methanol, (DL)-isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol, (R)-isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol, (S)-isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol, monosodium salt, 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, 2,3-isopropylidene-sn-glycerol, 2,3-O-isopropylideneglycerol, glycerol acetonide

Canonical SMILES

CC1(OCC(O1)CO)C

Isomeric SMILES

CC1(OC[C@H](O1)CO)C

This compound is a cyclic acetal derived from glycerol. The presence of the two methyl groups on the 2,2 positions makes it a chiral molecule. The (R)-(-) refers to the specific configuration at the stereocenter adjacent to the hydroxyl group. Solketal is a versatile protecting group for carbonyl groups, particularly aldehydes and ketones, allowing for selective manipulation of other functionalities in a molecule [].


Molecular Structure Analysis

The key feature of (R)-(-)-Solketal's structure is the five-membered 1,3-dioxolane ring. This ring contains two ether linkages (C-O-C) and one methylene group (-CH2-). The two methyl groups on the 2,2 positions create a sterically hindered environment around the ring, contributing to its stability and ability to shield the protected carbonyl group []. The presence of a hydroxyl group (-OH) attached to the fourth carbon of the ring allows for further functionalization or attachment to a target molecule.


Chemical Reactions Analysis

Synthesis:

Solketal is typically synthesized by reacting an aldehyde or ketone with (R,R)-diol (pinacol) in the presence of an acid catalyst [].

RCHO + (CH3)3C-OH (pinacol) ->  RCH(OMe2C-CH3)2 + H2O(aldehyde)                         (Solketal)

Deprotection:

Deprotection of the carbonyl group can be achieved under acidic conditions, regenerating the original aldehyde or ketone [].

RCH(OMe2C-CH3)2  + H2O -> RCHO + (CH3)3C-OH (pinacol)(Solketal)                         (aldehyde)

Solketal can also participate in various other reactions depending on the specific functionalities present in the attached molecule.


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H12O3
  • Molecular Weight: 132.16 g/mol []
  • CAS Registry Number: 14347-78-5
  • Appearance: Liquid []
  • Optical Rotation: [α]20/D -13.7° (neat) []
  • Boiling Point: 72-73 °C/8 mmHg (lit.) []
  • Density: 1.062 g/mL at 25 °C (lit.) []
  • Solubility: Soluble in most organic solvents, slightly soluble in water []

As a protecting group, Solketal reversibly reacts with a carbonyl group, forming a stable acetal that masks its reactivity. This allows for selective functionalization of other parts of the molecule without affecting the protected carbonyl. The deprotection process regenerates the free carbonyl group, allowing it to participate in further reactions [].

Protecting Group Chemistry:

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol acts as a protecting group for the hydroxyl group in various organic molecules. This temporary protection allows for selective modification of other functional groups within the molecule while keeping the hydroxyl group unreacted. After the desired modifications are complete, the protecting group can be removed to regenerate the free hydroxyl group. This technique is particularly valuable in carbohydrate chemistry for selectively modifying specific hydroxyl groups in complex sugar molecules [].

Synthesis of Chiral Building Blocks:

Due to its chirality, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol serves as a valuable starting material for the synthesis of other chiral compounds. Its chiral carbon atom can be transferred to other molecules through various synthetic transformations, leading to the production of enantiopure products. This property makes it a crucial building block in the synthesis of various pharmaceuticals, natural products, and other chiral molecules [].

Glyceraldehyde Acetonide Precursor:

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol plays a significant role in the synthesis of (S)-glyceraldehyde acetonide, a key intermediate in carbohydrate synthesis. This compound serves as a protected form of glyceraldehyde, a crucial building block for many sugars. The presence of the protecting group allows for further manipulations of the molecule without affecting the sensitive aldehyde functionality [].

Other Applications:

Beyond the mentioned applications, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol finds use in various other scientific research areas, including:

  • As a chiral solvating agent in asymmetric synthesis []
  • As a component in the synthesis of complex molecules like tetraoxaspiroundecanes, diglycerides, and spiropyrans []

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Frank et al. Photoswitchable diacylglycerols enable optical control of protein kinase C. Nature Chemical Biology, doi: 10.1038/nchembio.2141, published online 25 July 2016

Explore Compound Types